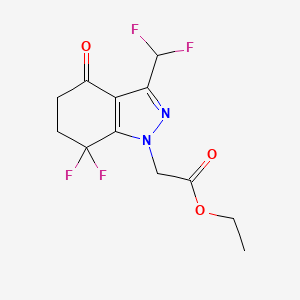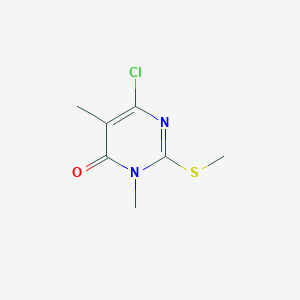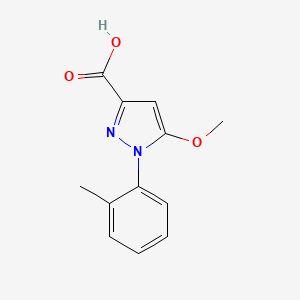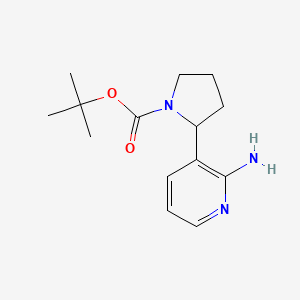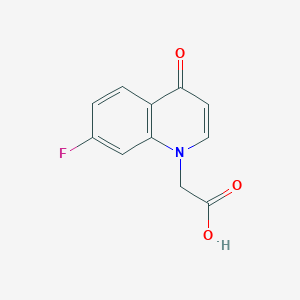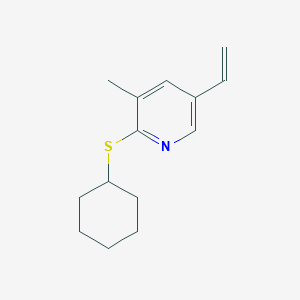
2-(Cyclohexylthio)-3-methyl-5-vinylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclohexylthio)-3-methyl-5-vinylpyridine is an organic compound characterized by a pyridine ring substituted with a cyclohexylthio group at the 2-position, a methyl group at the 3-position, and a vinyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylthio)-3-methyl-5-vinylpyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.
Introduction of the Cyclohexylthio Group: The cyclohexylthio group can be introduced via a nucleophilic substitution reaction, where a cyclohexylthiol reacts with a halogenated pyridine derivative.
Vinylation: The vinyl group can be introduced through a Heck reaction, where a halogenated pyridine reacts with an alkene in the presence of a palladium catalyst.
Methylation: The methyl group can be added using a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(Cyclohexylthio)-3-methyl-5-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-(Cyclohexylthio)-3-methyl-5-vinylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-(Cyclohexylthio)-3-methyl-5-vinylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-(Cyclohexylthio)pyridine: Lacks the vinyl and methyl groups, resulting in different reactivity and applications.
3-Methyl-5-vinylpyridine:
2-(Cyclohexylthio)-5-vinylpyridine: Similar but lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness
2-(Cyclohexylthio)-3-methyl-5-vinylpyridine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the cyclohexylthio group enhances its lipophilicity, the vinyl group provides a site for further functionalization, and the methyl group influences its electronic properties.
This compound’s unique structure makes it a valuable molecule for various research and industrial applications, distinguishing it from other similar compounds.
属性
分子式 |
C14H19NS |
|---|---|
分子量 |
233.37 g/mol |
IUPAC 名称 |
2-cyclohexylsulfanyl-5-ethenyl-3-methylpyridine |
InChI |
InChI=1S/C14H19NS/c1-3-12-9-11(2)14(15-10-12)16-13-7-5-4-6-8-13/h3,9-10,13H,1,4-8H2,2H3 |
InChI 键 |
ROPCCRNUPIMKTC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1SC2CCCCC2)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



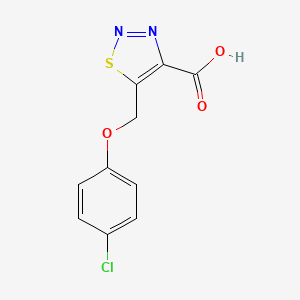
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine](/img/structure/B11802973.png)

